Cas no 50501-35-4 (Ethyl 5-(hydroxymethyl)picolinate)

Ethyl 5-(hydroxymethyl)picolinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-(hydroxymethyl)picolinate

- ethyl 5-(hydroxymethyl)pyridine-2-carboxylate

- 2-carbethoxy-5-(hydroxymethyl)pyridine

- 2-Carbethoxy-5-hydroxymethylpyridine

- 2-Pyridinecarboxylic acid, 5-(hydroxymethyl)-, ethyl ester

- 5-(Hydroxymethyl)-2-pyridincarbonsaeure-ethylester

- 5-hydroxymethyl-2 ethyl pyridinecarboxylate

- 5-hydroxymethyl-2-ethyl pyridine carboxylate

- AGN-PC-00MVTX

- AK127214

- ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate

- KB-253514

- SureCN1645417

- IFEFSAVXWIHYIT-UHFFFAOYSA-N

- AX8249005

- ST24047067

- DB-343016

- MFCD26743463

- SCHEMBL1645417

- Ethyl5-(hydroxymethyl)picolinate

- DS-5486

- A871535

- 50501-35-4

- AKOS016012713

- DTXSID20542790

- C75363

- SY114499

-

- MDL: MFCD26743463

- インチ: 1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3

- InChIKey: IFEFSAVXWIHYIT-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C([H])=C([H])C(=C([H])N=1)C([H])([H])O[H])=O)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 181.07389321g/mol

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 0

Ethyl 5-(hydroxymethyl)picolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI901-50mg |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 50mg |

477.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI901-200mg |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 200mg |

1193.0CNY | 2021-08-04 | |

| Alichem | A029208056-1g |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 1g |

$405.01 | 2023-09-01 | |

| Chemenu | CM177452-250mg |

ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 250mg |

$153 | 2022-06-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NI901-250mg |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 250mg |

1786CNY | 2021-05-08 | |

| Alichem | A029208056-5g |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 5g |

$1435.20 | 2023-09-01 | |

| 1PlusChem | 1P00E1TX-250mg |

ethyl 5-(hydroxyMethyl)picolinate |

50501-35-4 | 97% | 250mg |

$70.00 | 2024-05-01 | |

| 1PlusChem | 1P00E1TX-5g |

ethyl 5-(hydroxyMethyl)picolinate |

50501-35-4 | 97% | 5g |

$696.00 | 2024-05-01 | |

| A2B Chem LLC | AG54757-100mg |

Ethyl 5-(hydroxymethyl)picolinate |

50501-35-4 | 97% | 100mg |

$35.00 | 2024-04-19 | |

| 1PlusChem | 1P00E1TX-100mg |

ethyl 5-(hydroxyMethyl)picolinate |

50501-35-4 | 97% | 100mg |

$43.00 | 2024-05-01 |

Ethyl 5-(hydroxymethyl)picolinate 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

Ethyl 5-(hydroxymethyl)picolinateに関する追加情報

Ethyl 5-(hydroxymethyl)picolinate (CAS No. 50501-35-4): A Comprehensive Overview in Modern Chemical Biology

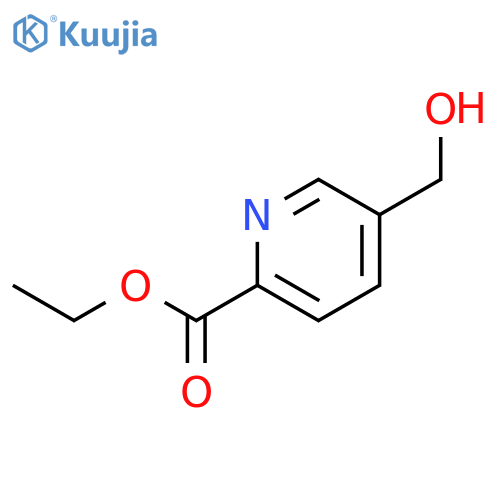

Ethyl 5-(hydroxymethyl)picolinate, a compound with the chemical identifier CAS No. 50501-35-4, has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, characterized by its ethyl ester and hydroxymethyl-substituted picolinic acid backbone, represents a promising candidate for further exploration in pharmaceutical research and development.

The molecular structure of Ethyl 5-(hydroxymethyl)picolinate consists of a pyridine ring substituted at the 5-position with a hydroxymethyl group and an ethyl ester moiety at the carboxyl terminus. This configuration endows the molecule with distinct chemical reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules. The hydroxymethyl group, in particular, introduces a site for hydrogen bonding and possible interactions with biological targets, while the ethyl ester enhances solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Ethyl 5-(hydroxymethyl)picolinate and biological targets. Studies utilizing virtual screening and docking algorithms have identified potential binding pockets in enzymes and receptors relevant to metabolic pathways, inflammation, and neurodegenerative diseases. These computational insights have guided experimental efforts to optimize the compound's pharmacophore for improved efficacy and selectivity.

In vitro studies have demonstrated that Ethyl 5-(hydroxymethyl)picolinate exhibits notable bioactivity in several cellular assays. For instance, research has shown its ability to modulate key enzymes involved in glycolysis and the pentose phosphate pathway, suggesting its potential as an antidiabetic agent. Additionally, preliminary data indicate that the compound may possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines.

The hydroxymethyl group in the structure of Ethyl 5-(hydroxymethyl)picolinate plays a crucial role in its biological interactions. This functional moiety allows for versatile chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Researchers have explored various derivatives to enhance binding affinity, reduce off-target effects, and improve pharmacokinetic properties. Such modifications are essential for advancing towards clinical applications and ensuring therapeutic safety.

One of the most intriguing aspects of Ethyl 5-(hydroxymethyl)picolinate is its potential role in drug repurposing. Given its structural similarity to known bioactive compounds, there is considerable interest in exploring its utility against neglected tropical diseases or emerging health challenges. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in preclinical models, with the aim of identifying new therapeutic applications.

The synthesis of Ethyl 5-(hydroxymethyl)picolinate has been optimized to ensure high yield and purity, making it accessible for large-scale production. Modern synthetic methodologies, including catalytic hydrogenation and enzymatic resolution, have been employed to achieve regioselective functionalization without compromising efficiency. These advancements underscore the compound's feasibility for industrial-scale manufacturing, which is critical for translating laboratory findings into market-ready pharmaceuticals.

The environmental impact of producing Ethyl 5-(hydroxymethyl)picolinate has also been a focus of research. Sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents are being developed. Such eco-friendly approaches align with global efforts to promote green chemistry principles and ensure that pharmaceutical production is both efficient and environmentally responsible.

Future directions for research on Ethyl 5-(hydroxymethyl)picolinate include exploring its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate how the compound interacts with biological targets. Understanding these interactions will provide critical insights into its therapeutic potential and guide further structural optimization.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like Ethyl 5-(hydroxymethyl)picolinate are being evaluated. AI-driven platforms predict biological activity based on structural features, enabling researchers to prioritize promising candidates for experimental validation. This synergy between computational biology and traditional wet-lab techniques has significantly shortened development timelines and reduced costs associated with drug discovery.

In conclusion, Ethyl 5-(hydroxymethyl)picolinate (CAS No. 50501-35-4) represents a fascinating subject of study in chemical biology due to its unique structure and multifaceted biological activities. Its potential applications span multiple therapeutic areas, from metabolic disorders to inflammatory conditions, making it a compelling candidate for further research. As scientific methodologies continue to evolve, compounds like this one are poised to play a pivotal role in shaping future treatments for human health challenges.

50501-35-4 (Ethyl 5-(hydroxymethyl)picolinate) 関連製品

- 17874-79-2(5-(methoxycarbonyl)pyridine-2-carboxylate)

- 881-86-7(2,5-dimethyl pyridine-2,5-dicarboxylate)

- 17874-78-1(6-(ethoxycarbonyl)nicotinic Acid)

- 55942-40-0(2,4-diethyl 1H-pyrrole-2,4-dicarboxylate)

- 136-45-8(MGK 326)

- 59663-96-6(Ethyl 4-(hydroxymethyl)picolinate)

- 2050-22-8(Diethyl pyridine-2,3-dicarboxylate)

- 55876-82-9(ethyl 5-methylpyridine-2-carboxylate)

- 39977-42-9(methyl 5-(hydroxymethyl)pyridine-2-carboxylate)

- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)